

Primary Mechanism: Selective Inhibition of SGLT2 in the Proximal Tubule

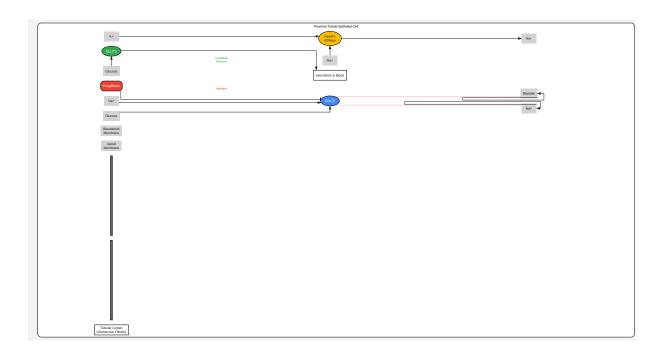
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Compound of Interest		
Compound Name:	Ertugliflozin	
Cat. No.:	B3433122	Get Quote

Ertugliflozin's primary therapeutic action is the highly selective inhibition of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is predominantly expressed on the apical (luminal) membrane of epithelial cells in the S1 and S2 segments of the kidney's proximal tubule.[3][4] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 80-90% of the glucose filtered by the glomerulus.[4][5]

By binding to SGLT2, **ertugliflozin** competitively blocks the reabsorption of glucose and sodium from the glomerular filtrate back into the bloodstream.[6] This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering plasma glucose levels in patients with type 2 diabetes mellitus.[1][5] The reduced sodium reabsorption also contributes to beneficial effects on renal hemodynamics.[2][7][8]





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Caption: **Ertugliflozin** selectively inhibits SGLT2 on the apical membrane of kidney proximal tubule cells.

Interaction with Other Renal Uptake and Efflux Transporters

A critical aspect of understanding a drug's renal handling is its interaction with other transporters that mediate tubular secretion and reabsorption, such as the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs).

In vitro studies have been conducted to assess whether **ertugliflozin** is a substrate for a panel of key renal transporters. The results conclusively demonstrate that **ertugliflozin** is not a substrate for OAT1, OAT3, OCT2, OATP1B1, OATP1B3, OATP2B1, or OCT1 uptake transporters.[1] This finding is significant, as it indicates that active tubular secretion via these



major pathways does not contribute meaningfully to **ertugliflozin**'s entry into tubular cells from the blood.

Furthermore, **ertugliflozin** and its metabolites are not inhibitors or inducers of these transporters at clinically relevant concentrations.[1] This low potential for transporter-mediated drug-drug interactions (DDIs) simplifies its co-administration with other medications that are substrates for these pathways.[1] The primary clearance mechanism for **ertugliflozin** is metabolism via glucuronidation (UGT1A9 and UGT2B7), with renal excretion of the unchanged parent drug accounting for only 1.5% of the administered dose.[1][9][10]

Transporter Family	Specific Transporter	Ertugliflozin Substrate Status	Reference
Organic Anion Transporters	OAT1 (SLC22A6)	Not a Substrate	[1]
OAT3 (SLC22A8)	Not a Substrate	[1]	
Organic Cation Transporters	OCT2 (SLC22A2)	Not a Substrate	[1]
OCT1 (SLC22A1)	Not a Substrate	[1]	
Organic Anion Transporting Polypeptides	OATP1B1 (SLCO1B1)	Not a Substrate	[1]
OATP1B3 (SLCO1B3)	Not a Substrate	[1]	
OATP2B1 (SLCO2B1)	Not a Substrate	[1]	

Summary of Quantitative Pharmacokinetic Data

The transport characteristics of **ertugliflozin** directly influence its pharmacokinetic profile. Its high bioavailability and minimal renal excretion of the parent compound are consistent with the lack of significant active tubular secretion.



Parameter	Value	Reference
Absolute Bioavailability	~100%	[5][9]
Time to Peak Plasma Conc. (Tmax)	1 hour (fasted), 2 hours (fed)	[9][11]
Plasma Protein Binding	93.6%	[1][5]
Primary Clearance Mechanism	Metabolism (UGT1A9 & UGT2B7)	[1][5][10]
Renal Excretion (unchanged drug)	1.5% of dose	[1][9][10]
Terminal Half-life (t½)	11 - 18 hours	[9][12]

Experimental Protocols: In Vitro Transporter Assays

The determination that **ertugliflozin** is not a substrate for major renal transporters was made using established in vitro methodologies. While the specific protocols from the sponsor are proprietary, a representative workflow for such an experiment is detailed below.

Representative Protocol: Uptake Transporter Substrate Assessment

This protocol describes a typical method for assessing whether a compound is a substrate of a specific uptake transporter (e.g., OAT3) expressed in a stable cell line.

- Cell Culture: Stably transfected mammalian cells (e.g., HEK293) overexpressing the human transporter of interest (e.g., hOAT3) and a control mock-transfected cell line (not expressing the transporter) are cultured to confluence in appropriate media in 24- or 48-well plates.
- Assay Initiation: The cell monolayers are washed with a pre-warmed Krebs-Henseleit buffer.
 The assay is initiated by adding the same buffer containing the test compound (ertugliflozin)
 at a specified concentration, often including a radiolabeled version for ease of detection or
 for analysis by LC-MS/MS.
- Incubation: Cells are incubated for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake. Parallel incubations are performed with known inhibitors of



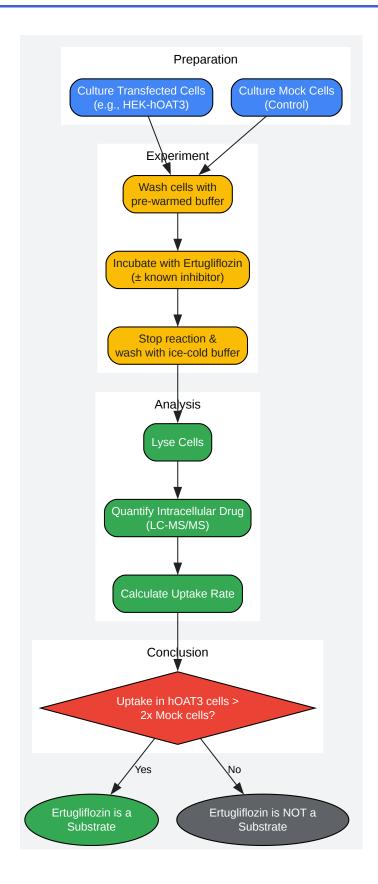




the transporter (e.g., probenecid for OATs) to confirm transporter-specific uptake.

- Assay Termination: The incubation is stopped by rapidly aspirating the drug-containing buffer and washing the cell monolayers multiple times with ice-cold buffer to remove any unbound compound.
- Cell Lysis & Quantification: The cells are lysed, and the intracellular concentration of the test compound is quantified. For radiolabeled compounds, this is done using liquid scintillation counting. For non-labeled compounds, LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is used.
- Data Analysis: The rate of uptake is calculated and normalized to the protein content of the
 cell lysate. A compound is considered a substrate if its uptake in the transporter-expressing
 cells is significantly higher (typically >2-fold) than in the mock-transfected control cells and is
 significantly inhibited by the known transporter inhibitor.





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Caption: A typical experimental workflow for an in-vitro transporter substrate assessment assay.



Conclusion

The cellular transport of **ertugliflozin** in the kidney is highly specific. Its therapeutic effect is derived entirely from its interaction with the SGLT2 transporter on the apical side of the proximal tubule epithelial cells. Comprehensive in vitro screening has demonstrated that **ertugliflozin** does not interact with major renal uptake transporters responsible for tubular secretion, such as OAT1, OAT3, and OCT2. This targeted mechanism, combined with a primary metabolic route of clearance, results in a predictable pharmacokinetic profile and a low risk of drug-drug interactions involving renal transporters. This knowledge is crucial for drug development professionals in predicting renal drug disposition and ensuring patient safety.

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